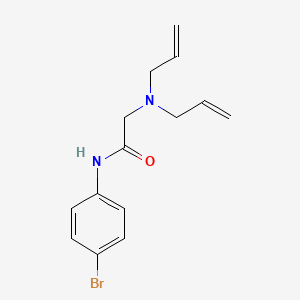
1-Phenyl-1,2,3,8a-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,2,3,8a-tetrahydronaphthalene is an organic compound with the molecular formula C16H16. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a phenyl group. This compound is also known by other names such as 1-Phenyltetralin and 1,2,3,4-Tetrahydro-1-phenylnaphthalene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3,8a-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1-phenylnaphthalene. This process typically involves the use of a hydrogen gas atmosphere and a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the hydrogenation process is optimized for large-scale production. The use of nickel catalysts is also common in industrial applications due to their cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1,2,3,8a-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or nickel.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of phenyl-substituted ketones or alcohols.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-1,2,3,8a-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound in studying hydrogenation reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1,2,3,8a-tetrahydronaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound may modulate oxidative stress pathways, influence cell signaling mechanisms, and affect metabolic processes.
Comparación Con Compuestos Similares
1-Phenylnaphthalene: A non-hydrogenated derivative with different chemical properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Lacks the phenyl substitution, making it less reactive in certain chemical reactions.
Uniqueness: 1-Phenyl-1,2,3,8a-tetrahydronaphthalene is unique due to its partially hydrogenated structure combined with a phenyl group, which imparts distinct chemical reactivity and potential biological activities compared to its non-hydrogenated or fully hydrogenated counterparts .
Propiedades
Número CAS |
23808-23-3 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-phenyl-1,2,3,8a-tetrahydronaphthalene |
InChI |
InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-11,15-16H,6,12H2 |
Clave InChI |
WXHZVWWOQHBWHE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C=CC=CC2=C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


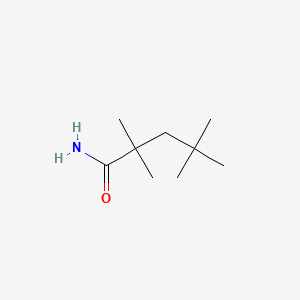

![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
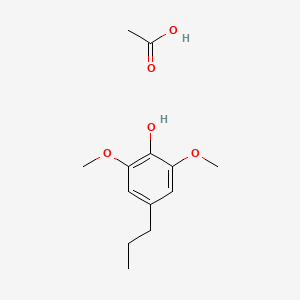

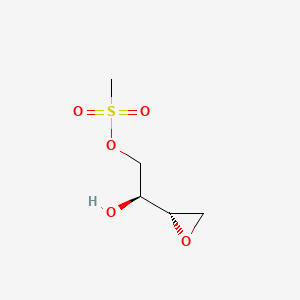
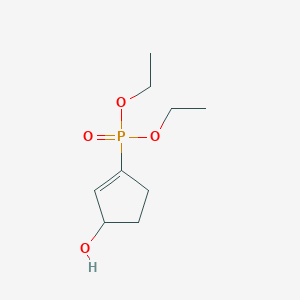
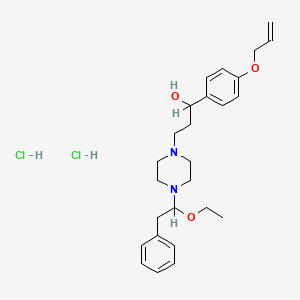
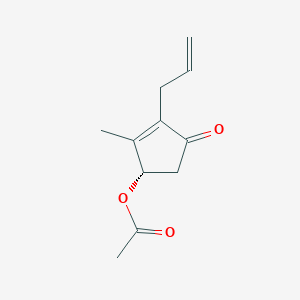
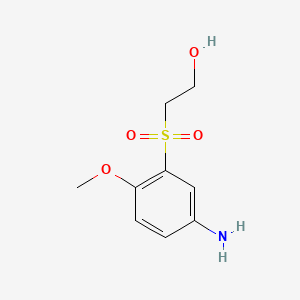
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
